Cas no 197236-50-3 (2-Amino-6-ureidohexanoic acid)

2-Amino-6-ureidohexanoic acid is a modified amino acid derivative featuring both an amino and a ureido functional group on a six-carbon backbone. This structure imparts unique reactivity and versatility, making it valuable in peptide synthesis and medicinal chemistry applications. The ureido group enhances hydrogen-bonding interactions, which can influence molecular recognition and stability in designed compounds. Its compatibility with standard coupling reagents facilitates incorporation into complex structures. The compound’s bifunctional nature allows for selective modifications, enabling tailored applications in drug discovery and biochemical research. Its solubility in polar solvents further supports its utility in aqueous and organic reaction systems.
2-Amino-6-ureidohexanoic acid structure
2-Amino-6-ureidohexanoic acid structure
Product Name:2-Amino-6-ureidohexanoic acid
CAS No:197236-50-3
MF:C7H15N3O3
MW:189.212301492691
CID:1040974
PubChem ID:231356
Update Time:2025-10-23

2-Amino-6-ureidohexanoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-Amino-6-ureidohexanoic acid
    • 2-amino-6-(carbamoylamino)hexanoic acid
    • N6-(Aminocarbonyl)lysine
    • DL-Lysine, N6-(aMinocarbonyl)-
    • AKOS015998336
    • SY047860
    • DTXSID70282694
    • DTXSID80862587
    • N6-carbamoyllysine
    • SCHEMBL5279090
    • AS-15060
    • 2-amino-6-(aminocarbonylamino)hexanoic acid
    • CS-0328400
    • lysine, N~6~-(aminocarbonyl)-
    • NSC27428
    • ALBB-024933
    • H-D-Homocit-OH
    • 197236-50-3
    • 2-Amino-6-ureidohexanoicacid
    • N~6~-Carbamoyllysine
    • XIGSAGMEBXLVJJ-UHFFFAOYSA-N
    • N6-CARBAMOYL-DL-LYSINE
    • NS00042282
    • NSC-27428
    • H-D-Lys(carbamoyl)-OH
    • H-HOMOCIT-OH
    • MFCD00038143
    • MDL: MFCD00136686
    • Inchi: 1S/C7H15N3O3/c8-5(6(11)12)3-1-2-4-10-7(9)13/h5H,1-4,8H2,(H,11,12)(H3,9,10,13)
    • InChI Key: XIGSAGMEBXLVJJ-UHFFFAOYSA-N
    • SMILES: OC(C(CCCCNC(N)=O)N)=O

Computed Properties

  • Exact Mass: 189.11134135g/mol
  • Monoisotopic Mass: 189.11134135g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 7
  • Complexity: 184
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -3.9
  • Topological Polar Surface Area: 118Ų

Experimental Properties

  • Density: 1.241
  • Melting Point: 222-224 ºC

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2-Amino-6-ureidohexanoic acid Suppliers

Amadis Chemical Company Limited
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(CAS:197236-50-3)2-Amino-6-ureidohexanoic acid
Order Number:A880053
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 10:02
Price ($):259.0
Email:sales@amadischem.com

Additional information on 2-Amino-6-ureidohexanoic acid

Comprehensive Analysis of 2-Amino-6-ureidohexanoic acid (CAS No. 197236-50-3): Properties, Applications, and Research Insights

2-Amino-6-ureidohexanoic acid (CAS No. 197236-50-3) is a specialized organic compound gaining attention in biochemical and pharmaceutical research due to its unique structural features. This amino acid derivative combines a lysine backbone with a ureido functional group, making it valuable for studying protein modifications and enzyme interactions. Researchers frequently search for "ureido amino acid applications" or "CAS 197236-50-3 solubility," reflecting growing interest in its physicochemical properties and potential uses.

The compound's molecular structure (C7H15N3O3) features both amino and carboxyl groups, enabling participation in peptide synthesis. Recent studies highlight its role as a building block for designing novel biomaterials, particularly in tissue engineering scaffolds. The "2-Amino-6-ureidohexanoic acid price" and "synthesis protocol" are trending queries, indicating commercial and methodological interest among synthetic chemists.

In metabolic research, this compound serves as a model substrate for investigating urea cycle disorders. Its zwitterionic nature at physiological pH makes it relevant for drug delivery system development, aligning with current searches for "amino acid-based carriers." Analytical techniques like HPLC and mass spectrometry are commonly employed for purity assessment, with researchers often inquiring about "CAS 197236-50-3 HPLC method."

The thermal stability of 2-Amino-6-ureidohexanoic acid (decomposition point >200°C) facilitates its use in high-temperature applications, while its water solubility (≈50 mg/mL) supports aqueous-phase reactions. These characteristics drive searches for "thermostable amino acid derivatives" and "ureido compound solubility data." Recent patent literature describes its incorporation into biodegradable polymers, responding to the global demand for sustainable materials.

Quality control specifications typically require ≥95% purity (by NMR or elemental analysis), with special attention to residual solvent levels. The "2-Amino-6-ureidohexanoic acid supplier" queries often focus on GMP-compliant manufacturers, reflecting its potential pharmaceutical excipient applications. Ongoing studies explore its metal-chelating properties, connecting to popular searches about "amino acid coordination chemistry."

From a regulatory perspective, the compound falls under non-hazardous classification (LD50 >2000 mg/kg), making it attractive for biomedical research. Its chiral center at C-2 positions it as a candidate for asymmetric synthesis studies, coinciding with increased interest in "chiral amino acid derivatives." Storage recommendations (2-8°C under nitrogen) and "stability data" remain frequent technical inquiries.

Emerging applications include its use as a molecular probe for studying enzyme kinetics, particularly amidases and transglutaminases. The scientific community shows rising interest in "2-Amino-6-ureidohexanoic acid biological activity," with preliminary data suggesting potential cell signaling modulation effects. Its logP value (-2.1) indicates high hydrophilicity, relevant for formulation scientists designing water-soluble therapeutics.

Spectroscopic characterization reveals distinctive IR absorption bands at 1650 cm-1 (C=O stretch) and 3350 cm-1 (N-H stretch), important for quality verification. Researchers frequently search "CAS 197236-50-3 spectral data" when developing analytical methods. The compound's crystalline form (orthorhombic system) has been resolved by X-ray diffraction, providing structural insights valuable for computational chemistry studies.

In bioconjugation chemistry, the ureido moiety offers selective reactivity toward electrophilic reagents, making it useful for protein labeling strategies. This aligns with trending searches for "amino acid click chemistry" and "bioorthogonal handles." The compound's isoelectric point (pI ≈5.8) facilitates chromatographic purification techniques, a technical aspect often queried as "2-Amino-6-ureidohexanoic acid purification."

Future research directions may explore its nutraceutical potential and role in gut microbiome modulation, areas generating substantial scientific curiosity. The compound's structural similarity to citrulline and arginine metabolites positions it as a candidate for metabolic pathway studies, responding to searches about "urea cycle intermediates." Continuous optimization of synthetic routes (currently yielding 60-75%) remains an active area of process chemistry research.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:197236-50-3)2-Amino-6-ureidohexanoic acid
A880053
Purity:99%
Quantity:1g
Price ($):259.0
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